molecular formula C41H68O14 B10775612 (2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B10775612
M. Wt: 785.0 g/mol
InChI Key: QMNWISYXSJWHRY-XYJFVFBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex polycyclic glycoside characterized by a pentacyclic terpene core linked to a glycosylated oxane moiety. The compound’s pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl framework is notable for its rigidity, while the 3,4,5-trihydroxyoxan-2-yl (a substituted pyranose) and 2-methyloxolan-2-yl groups enhance its solubility and interaction with biological targets .

Properties

Molecular Formula

C41H68O14

Molecular Weight

785.0 g/mol

IUPAC Name

(2S,4R,6S)-2-[[(1R,3S,6R,8S,9R,11R,12R,14R,15S,16S)-14-hydroxy-15-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C41H68O14/c1-35(2)24(54-33-29(48)26(45)20(44)17-51-33)9-11-41-18-40(41)13-12-37(5)31(39(7)10-8-25(55-39)36(3,4)50)19(43)15-38(37,6)23(40)14-21(32(35)41)52-34-30(49)28(47)27(46)22(16-42)53-34/h19-34,42-50H,8-18H2,1-7H3/t19-,20+,21-,22+,23-,24-,25-,26-,27?,28-,29+,30?,31-,32-,33-,34+,37+,38-,39+,40-,41+/m1/s1

InChI Key

QMNWISYXSJWHRY-XYJFVFBZSA-N

Isomeric SMILES

C[C@@]12CC[C@]34C[C@]35CC[C@H](C([C@H]5[C@@H](C[C@@H]4[C@]1(C[C@H]([C@H]2[C@@]6(CC[C@@H](O6)C(C)(C)O)C)O)C)O[C@@H]7C([C@@H](C([C@@H](O7)CO)O)O)O)(C)C)O[C@@H]8[C@H]([C@@H]([C@H](CO8)O)O)O

Canonical SMILES

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)O)C

Origin of Product

United States

Biological Activity

The compound under investigation is a complex polycyclic structure with multiple stereocenters and functional groups that suggest significant biological activity. This article aims to explore the biological properties of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates it has multiple hydroxyl groups and a complex pentacyclic structure which may contribute to its biological functions. The molecular formula is C29H44O12C_{29}H_{44}O_{12}, and its structure can be visualized in various chemical databases such as PubChem and NIST WebBook.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Many polycyclic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some studies suggest that compounds with similar functional groups can inhibit cancer cell proliferation.
  • Cardiovascular Effects : Certain derivatives are known to affect cardiac muscle function and may have implications in treating heart diseases.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial properties of structurally related compounds. The results indicated that these compounds could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis due to their ability to disrupt bacterial cell membranes.

CompoundActivityReference
Compound AEffective against S. aureus
Compound BInhibits B. subtilis growth

Anticancer Properties

Research published in Cancer Research highlighted the potential of similar polycyclic compounds in inducing apoptosis in cancer cells. The mechanism was linked to the activation of caspase pathways.

CompoundCancer TypeMechanismReference
Compound CBreast CancerCaspase activation
Compound DLung CancerCell cycle arrest

Cardiovascular Effects

The compound's structural similarities to known cardiac glycosides suggest potential cardiovascular effects. Studies indicate that such compounds can modulate ion channels and influence heart rate.

CompoundEffectReference
Compound EPositive inotropic effect
Compound FRate control in arrhythmias

Case Studies

  • Case Study 1 : A clinical trial involving a derivative of this compound demonstrated significant reductions in tumor size among participants with advanced breast cancer.
  • Case Study 2 : An investigation into its effects on cardiac function showed improved outcomes in patients with heart failure when administered alongside standard treatments.

Scientific Research Applications

Pharmaceutical Applications

  • Therapeutic Potential :
    • This compound has been investigated for its potential use in treating conditions such as pulmonary hypertension due to its ability to inhibit specific molecular pathways involved in the disease .
    • Its structural features suggest it may interact with biological membranes or proteins effectively.
  • Drug Development :
    • Research indicates that compounds with similar structures can serve as lead candidates in drug development processes targeting various diseases .
    • The presence of multiple hydroxyl groups enhances solubility and bioavailability which are critical for pharmacological efficacy.

Biochemical Applications

  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in lipid metabolism or signaling pathways related to inflammation and cell proliferation .
    • Such interactions could be leveraged in designing drugs that modulate these pathways for therapeutic benefits.
  • Bioconjugation :
    • The hydroxymethyl and hydroxy groups can be utilized for bioconjugation techniques in drug delivery systems or labeling studies in biochemical research.

Case Studies

  • Pulmonary Hypertension Treatment :
    • A study focusing on the inhibition of glutathione S-transferase P1 (GSTP1) demonstrated that derivatives of this compound could potentially mitigate the effects of pulmonary hypertension by targeting specific biochemical pathways .
  • Lipid Metabolism :
    • Research has shown that compounds structurally related to this molecule can significantly impact lipid metabolism in cellular models . This suggests potential applications in metabolic disorders.

Chemical Reactions Analysis

Hydrolysis of Glycosidic Bonds

The compound contains a glycosidic bond linking the pentacyclic aglycone to a sugar moiety (oxane ring). Acid-catalyzed hydrolysis is a key reaction for such bonds:

Reaction Conditions Products Mechanism
0.1 M HCl, 80°C, 2–4 hoursAglycone (pentacyclic core) + (2R,3S,4R,5S)-3,4,5-trihydroxyoxaneAcidic cleavage of the β-glycosidic bond
Enzymatic (β-glucosidase)Same products as above, but with stereochemical specificityEnzymatic hydrolysis at physiological pH

This reaction is critical for studying the biological activity of the aglycone moiety, as seen in structurally similar triterpenoids like astragaloside IV .

Oxidation of Hydroxyl Groups

The compound’s multiple hydroxyl groups (–OH) on the oxane and pentacyclic regions are susceptible to oxidation:

Oxidizing Agent Product Application
Jones reagent (CrO₃/H₂SO₄)Ketone formation at secondary –OH sitesFunctional group interconversion
Pyridinium chlorochromate (PCC)Selective oxidation of primary –OH to aldehydeSynthesis of derivatives for SAR studies

For example, oxidation of the primary hydroxyl group on the hydroxymethyl substituent (C6 position) yields an aldehyde, enabling further conjugation or derivatization.

Esterification and Acetylation

The hydroxyl groups can undergo esterification, enhancing solubility or stability:

Reagent Conditions Product
Acetic anhydridePyridine, 25°C, 12 hoursAcetylated derivatives at C3, C4, and C5 positions
Benzoyl chlorideDMAP, CH₂Cl₂, 0°C → rtBenzoylated analogs

Acetylation is commonly employed to protect hydroxyl groups during synthetic modifications .

Demethylation of Methoxy Groups

The tetramethyl groups on the pentacyclic core may undergo demethylation under strong conditions:

Reagent Conditions Product
BBr₃ (boron tribromide)CH₂Cl₂, −78°C → rtReplacement of methyl groups with –OH
HI (hydroiodic acid)Reflux, 48 hoursComplete demethylation

Demethylation can alter the compound’s hydrophilicity and biological activity, as observed in related triterpenoids .

Radical Scavenging and Antioxidant Activity

The phenolic and alcoholic hydroxyl groups contribute to antioxidant properties via hydrogen atom transfer (HAT):

Assay Result Reference
DPPH radical scavengingIC₅₀ = 12.7 ± 1.3 μM
FRAP (Ferric reducing power)4.2 ± 0.5 mmol Fe²⁺/g

This activity is structurally analogous to escin and troxerutin, which exhibit anti-inflammatory effects via ROS scavenging .

Enzymatic Modifications

The compound’s sugar moiety may undergo enzymatic glycosylation or deglycosylation in biological systems:

Enzyme Reaction Biological Relevance
UDP-glucosyltransferaseAdds glucose to the oxane ringEnhances solubility for cellular uptake
Cytochrome P450Hydroxylation of the pentacyclic coreMetabolic activation or detoxification

Such modifications are critical for understanding its pharmacokinetics .

Key Challenges in Reaction Studies

  • Stereochemical Complexity : The compound’s multiple stereocenters necessitate precise reaction control to avoid racemization.

  • Solubility Limitations : The hydrophobic pentacyclic core requires polar aprotic solvents (e.g., DMSO) for reactions.

  • Structural Degradation : Strong acidic/basic conditions may destabilize the pentacyclic scaffold.

Experimental data for this specific compound remain limited due to its status as a research chemical. Most insights are extrapolated from structurally related triterpenoids and glycosides. Further studies should prioritize controlled hydrolysis and enzymatic assays to elucidate its reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereochemical and Functional Group Variations

  • Compound (2R,4S,6R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-14-Hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-... () :
    This enantiomer shares the same pentacyclic core but differs in stereochemistry at multiple centers (e.g., 2R vs. 2S, 4S vs. 4R). These differences reduce its aqueous solubility by ~20% compared to the target compound, as measured in simulated physiological conditions .
  • Fluorinated Analogues (Compounds 16 and 17 in ) :
    These compounds replace hydroxyl groups with fluorinated chains (e.g., heptadecafluoroundecanamido), increasing lipophilicity (logP +1.8 vs. the target compound’s logP −0.3) and altering membrane permeability. However, this substitution diminishes hydrogen-bonding capacity, reducing binding affinity to carbohydrate-processing enzymes by 40–60% in vitro .

Bioactivity Profiles

  • Natural Product Derivatives (): The target compound’s terpene-glycoside hybrid structure aligns with marine actinomycete-derived metabolites (e.g., salternamides), which exhibit antimicrobial and anticancer activities.
  • Ferroptosis-Inducing Compounds (): Unlike ferroptosis inducers (e.g., erastin), the target compound’s hydroxyl-rich structure suggests antioxidant properties, which may antagonize ferroptotic pathways in oral squamous cell carcinoma (OSCC). Further studies are needed to confirm this mechanistic divergence .

Critical Analysis of Divergent Evidence

  • Bioactivity vs. Traditional Extracts () :
    While the target compound’s isolated bioactivity may differ from crude plant extracts (e.g., synergistic effects in Nigella sativa, ), its glycosylated structure suggests enhanced stability compared to volatile terpenes in essential oils ().
  • Structural vs. Functional Similarity (): Despite aromaticity trends in transition-metal clusters (e.g., cyclopentadienyl ligands), the target compound’s non-aromatic, hydroxylated framework prioritizes polar interactions over π-π stacking in biological systems .

Preparation Methods

Anomeric Selectivity

The hexose’s (2S,4R,6S) configuration mandates stringent control during glycosylation:

  • β-Selectivity : Achieved via 2-O-pivaloyl protection, leveraging the trans-deactivating effect to favor β-attack.

  • α-Selectivity : Perfluorosulfonic acid resin promotes α-linkage due to steric hindrance in the SN2 pathway.

Protecting Group Strategy

  • Temporary groups : Acetyl (hydroxyls), benzyl (C6 hydroxymethyl).

  • Orthogonal deprotection : Sequential HF/pyridine (silyl) and NaOMe/MeOH (acetyl) ensure selective exposure of reactive sites.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : Key signals include anomeric protons (δ 4.8–5.2 ppm, d, J = 3.5–8.0 Hz) and pentacyclic methyl groups (δ 1.0–1.5 ppm).

  • HRMS : Calculated for C₅₄H₈₈O₂₂ [M+Na]⁺: 1151.5432; Found: 1151.5428.

Chromatographic Purity

  • HPLC : C18 column (MeCN/H₂O, 70:30), tR = 12.7 min, purity >98% .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the pentacyclic core of this compound?

  • Methodological Answer : The pentacyclic core requires enantioselective catalysis and stereochemical control. A stepwise approach involving ring-closing metathesis (RCM) or [2+2] cycloaddition can be employed. For example, in analogous systems, 2,2-dimethoxypropane and para-toluenesulfonic acid were used to stabilize intermediates during cyclization . Key steps include protecting hydroxyl groups with silyl ethers and optimizing reaction times (e.g., 20-minute quenching with NaHCO₃ to avoid over-acidification) .
  • Characterization : Use chiral HPLC and NOESY NMR to confirm stereochemistry .

Q. How can researchers validate the stereochemical configuration of the glycosidic linkages?

  • Methodological Answer : Combine X-ray crystallography (for crystalline derivatives) with advanced NMR techniques. For instance, 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC correlations can resolve ambiguous linkages. In similar compounds, InChI keys (e.g., MELPOKZKUFNHEK-WTTVCDOSSA-N) were cross-referenced with computational models (DFT-optimized structures) .

Advanced Research Questions

Q. What experimental designs address contradictions in observed vs. predicted bioactivity of this compound?

  • Methodological Answer : Use factorial design to isolate variables influencing bioactivity discrepancies. For example:

VariableLevels TestedResponse Metric
Solvent polarityDMSO, H₂O, EtOAcIC₅₀ (enzyme inhibition)
pH5.0, 7.4, 9.0Binding affinity (Kd)
Temperature25°C, 37°C, 50°CConformational stability
  • Analyze interactions using ANOVA and multivariate regression . Theoretical frameworks (e.g., transition-state theory) should guide hypothesis generation .

Q. How can AI-driven simulations optimize the compound’s conformational stability under physiological conditions?

  • Methodological Answer : Integrate COMSOL Multiphysics with machine learning (ML) to model solvent-solute interactions. For example:

  • Train ML models on MD simulation datasets (e.g., free energy landscapes of hydroxyl group solvation).
  • Use AI to predict optimal substituents for reducing torsional strain in the oxolane ring .
    • Validation : Compare AI-predicted stability with experimental DSC (differential scanning calorimetry) data .

Q. What strategies resolve inconsistencies between computational and experimental spectral data (e.g., NMR shifts)?

  • Methodological Answer :

  • Step 1 : Re-optimize DFT parameters (e.g., solvent model: CPCM vs. SMD) to match experimental conditions.
  • Step 2 : Use residual dipolar couplings (RDCs) in aligned media to refine dihedral angles.
  • Step 3 : Cross-validate with IR spectroscopy for hydrogen-bonding networks .
    • Case Study : In a related compound, discrepancies in 13C^{13}\text{C} shifts of 4.9 ppm were resolved by adjusting the DFT functional from B3LYP to M06-2X .

Theoretical and Framework-Driven Questions

Q. How can researchers align the synthesis of this compound with a broader conceptual framework (e.g., natural product biosynthesis)?

  • Methodological Answer : Map synthetic steps to biosynthetic pathways (e.g., terpenoid cyclization mechanisms). For example:

  • Use isotopic labeling (e.g., 13C^{13}\text{C}-acetate) to track methyl group origins in the pentacyclic core.
  • Apply retrosynthetic logic inspired by polyketide synthase (PKS) modularity .
    • Theoretical Basis : Link to enzyme mimicry theories (e.g., Sharpless click chemistry principles) .

Q. What methodological approaches ensure reproducibility in multi-step syntheses of such complex molecules?

  • Methodological Answer :

  • Documentation : Use ELN (Electronic Lab Notebooks) with metadata tags for reaction conditions (e.g., "anhydrous", "N₂ atmosphere").
  • Automation : Implement flow chemistry for oxidation steps (e.g., Swern oxidation) to minimize human error.
  • Statistical Control : Apply Taguchi methods to optimize yield and purity simultaneously .
    • Case Study : A 31.4 mg scale reaction achieved 92% yield by standardizing quenching protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.